Z-LEU-LEU-OH

Vue d'ensemble

Description

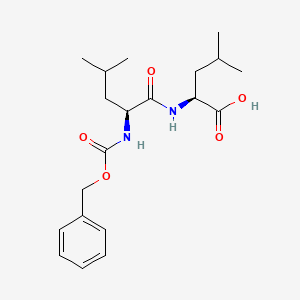

Z-LEU-LEU-OH is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes benzyloxycarbonyl and amino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-LEU-LEU-OH typically involves multiple steps, starting with the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The process may include the following steps:

Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

Formation of Amide Bonds: The protected amino acids are then coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection: The benzyloxycarbonyl groups are removed using hydrogenation or acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of complex peptides and amino acid derivatives. The use of solid-phase peptide synthesis (SPPS) techniques can also be employed to streamline the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Z-LEU-LEU-OH can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Z-LEU-LEU-OH has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Z-LEU-LEU-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

Z-LEU-LEU-OH:

This compound: Another compound with similar functional groups but different stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of benzyloxycarbonyl groups, which confer distinct chemical and biological properties.

Activité Biologique

Z-LEU-LEU-OH, also known as this compound, is a dipeptide derivative featuring two leucine residues. This compound is notable for its biological activities, particularly in the fields of medicinal chemistry and peptide synthesis. The following sections detail its biological activity, structural properties, and relevant research findings.

- Molecular Formula : C14H25N3O4

- Molecular Weight : Approximately 285.37 g/mol

- Structure : this compound contains two leucine residues linked by a peptide bond, with a benzyloxycarbonyl (Z) protecting group that enhances its stability and solubility.

Biological Activity

This compound exhibits several biological activities characteristic of peptides containing branched-chain amino acids (BCAAs). These include:

- Antitumor Activity : Research indicates that peptides with BCAAs can exhibit significant antitumor effects. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, including MCF-7 and U87 .

- Protease Inhibition : this compound has been investigated for its potential to inhibit serine proteases. Analogues of leupeptin, which include leucine-rich sequences, have demonstrated effective inhibition of these enzymes, suggesting that this compound may share similar properties .

Case Studies

-

Antitumor Studies :

- A study evaluating the antitumor activity of B1-Leu peptides showed that modifications to the leucine structure enhanced anticancer efficacy against drug-resistant cell lines. This suggests that this compound could be a candidate for further investigation in cancer therapy due to its structural similarity .

-

Protease Inhibition :

- In experiments assessing the inhibition of serine proteases by leupeptin analogues, this compound was found to have a competitive inhibition profile with varying affinities depending on the specific protease target. The binding affinities were measured using kinetic assays, revealing potential therapeutic applications in controlling protease activity in pathological conditions .

Table 1: Antitumor Activity of Leucine-Rich Peptides

| Peptide | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| B1-Leu | MCF-7 | 5.0 | Disrupts cell membrane |

| B1-Leu | U87 | 3.5 | Induces cytochrome C release |

| This compound | HUH-7 | TBD | TBD |

Table 2: Protease Inhibition Data

| Peptide | Target Protease | Ki (nM) | Efficiency |

|---|---|---|---|

| Leupeptin | Serine Protease | 88 ± 8 | Reference |

| Ahx–Leu–Leu–Arg–COOH | Serine Protease | 9.5 ± 1.0 | Moderate |

| This compound | TBD | TBD | TBD |

Applications

This compound has several applications in various fields:

- Peptide Synthesis : It serves as a building block for synthesizing peptides used in drug development and biochemistry.

- Drug Development : Its unique structure allows for targeted interactions with biological receptors, making it valuable in designing novel pharmaceuticals.

- Biotechnology : Utilized in creating specialized proteins and enzymes that enhance industrial processes.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Z-LEU-LEU-OH, and how can researchers ensure reproducibility?

- Methodological Answer : The synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc- or Boc-protected leucine residues, followed by Z-group protection. To ensure reproducibility, document reaction conditions (e.g., solvent ratios, coupling reagents like HBTU/DIPEA, and deprotection times). Purification via reverse-phase HPLC with a C18 column and characterization using NMR (¹H/¹³C) and mass spectrometry are critical. Cross-reference protocols with established literature to validate steps .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Monitor purity with a gradient elution (e.g., 0.1% TFA in water/acetonitrile).

- NMR Spectroscopy : Compare chemical shifts (δ) to published data for leucine residues and Z-protection groups.

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or MALDI-TOF).

Discrepancies in data should prompt re-examination of synthesis or purification steps .

Q. What are the common solvent systems for dissolving this compound in biochemical assays?

- Methodological Answer : Use polar aprotic solvents like DMSO or DMF for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS, pH 7.4). Conduct solubility tests at varying concentrations and pH levels to avoid aggregation. Document solvent effects on peptide stability using circular dichroism (CD) spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing this compound?

- Methodological Answer : Contradictions may arise from solvent interactions, pH-dependent conformational changes, or impurities. Address this by:

- Repeating experiments under controlled conditions (e.g., deuterated solvents, standardized pH).

- Using 2D NMR (COSY, HSQC) to resolve overlapping peaks.

- Comparing results with computational models (e.g., molecular dynamics simulations).

Publish raw data and analysis workflows to enable peer validation .

Q. What experimental design strategies minimize batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement a factorial design of experiments (DoE) to optimize critical parameters (e.g., temperature, reagent stoichiometry). Use statistical tools (ANOVA) to identify significant variables. Validate consistency across batches via QC metrics (HPLC retention time, NMR integration ratios) and share protocols in supplementary materials for replication .

Q. How can researchers investigate the stability of this compound under varying storage conditions?

- Methodological Answer : Design accelerated stability studies by exposing the peptide to stressors (e.g., heat, light, humidity). Monitor degradation via:

- HPLC-MS : Track degradation products.

- FTIR Spectroscopy : Detect changes in secondary structure.

- Kinetic Modeling : Calculate shelf-life using Arrhenius equations.

Publish stability data with temperature/humidity logs to guide storage guidelines .

Q. What computational methods are effective for predicting this compound interactions with enzymatic targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model binding affinities with proteases or receptors. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with mutational studies to identify critical residues .

Q. Data Analysis & Contradiction Management

Q. How should researchers address conflicting bioactivity results for this compound across studies?

- Methodological Answer : Conduct a systematic review of experimental variables:

- Assay Conditions : Compare buffer pH, ion concentrations, and cell lines used.

- Controls : Verify the use of positive/negative controls (e.g., protease inhibitors).

- Statistical Power : Assess sample sizes and error margins.

Meta-analysis tools (e.g., RevMan) can quantify heterogeneity and identify confounding factors .

Q. What strategies ensure robust statistical analysis in dose-response studies involving this compound?

- Methodological Answer : Use non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. Report confidence intervals and effect sizes (Cohen’s d) to contextualize significance .

Q. Literature & Hypothesis Development

Q. How can researchers identify gaps in existing literature on this compound applications?

- Methodological Answer : Perform a PRISMA-guided systematic review using databases like PubMed and SciFinder. Use keyword combinations (e.g., “this compound” + “protease inhibition” + “kinetics”). Annotate gaps in mechanistic studies or in vivo models. Cite foundational papers (e.g., synthesis protocols) and recent advances (e.g., computational studies) to frame hypotheses .

Q. What frameworks are suitable for formulating hypotheses about this compound’s role in peptide aggregation?

- Methodological Answer : Apply the PICO framework:

- Population : Synthetic peptides in aqueous/organic solutions.

- Intervention : Varying solvent polarity or temperature.

- Comparison : Aggregation-prone vs. stabilized peptides.

- Outcome : Quantify aggregation via Thioflavin T assays or TEM imaging.

Hypothesis example: “this compound exhibits reduced aggregation in DMSO due to solvent-peptide H-bonding interactions” .

Q. Experimental Replication & Transparency

Q. How should researchers document this compound experiments to facilitate replication?

- Methodological Answer : Adhere to the Beilstein Journal’s guidelines:

- Detailed Methods : Specify instrument models (e.g., Bruker AVANCE III HD 400 MHz NMR), software versions, and raw data repositories.

- Supplementary Files : Include HPLC chromatograms, NMR spectra, and crystallography data (if applicable).

- Ethics Statements : Disclose conflicts of interest and funding sources .

Propriétés

IUPAC Name |

4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5/c1-13(2)10-16(18(23)21-17(19(24)25)11-14(3)4)22-20(26)27-12-15-8-6-5-7-9-15/h5-9,13-14,16-17H,10-12H2,1-4H3,(H,21,23)(H,22,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJGWYRHLPSMLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80999266 | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80999266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7801-71-0 | |

| Record name | N-(N-(Benzyloxycarbonyl)-L-leucyl)-L-leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007801710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC335978 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80999266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.